Physicochemical Identity and Absence of Biological Comparator Data
The only verifiable quantitative data available for 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide are its computed physicochemical descriptors, as cataloged in the Chem960 database . These include a monoisotopic mass of 232.0936 g/mol, XLogP of 0.9, topological polar surface area of 67.7 Ų, 2 hydrogen bond donors, 5 hydrogen bond acceptors, 3 rotatable bonds, a predicted boiling point of 301.7 ± 52.0 °C, and a predicted pKa of 10.50 ± 0.40. No quantitative biological activity data (e.g., IC₅₀, EC₅₀, Kd, % inhibition at a defined concentration) have been published for this compound in any peer-reviewed journal, patent example, or authoritative database such as ChEMBL, BindingDB, or PubChem BioAssay that would enable a head-to-head or cross-study comparison with a structural analog. A search of the PubChem patent linkage for CID 121211729 does not return a specific biological result for this compound [1]. The closest identifiable structural relative with published activity is the RORγ inverse agonist chemotype described generically in patent US 2015/0266824 A1 [2]; however, this patent does not disclose the target compound as a named example and provides no individual data point for it.
| Evidence Dimension | Availability of quantitative biological comparator data |
|---|---|
| Target Compound Data | No published quantitative biological data |
| Comparator Or Baseline | Closest chemotype (pyrazole amide RORγ inverse agonists, e.g., generic Markush structures in US 2015/0266824 A1): biological data present but not compound-specific |
| Quantified Difference | Not calculable due to absence of target compound data |
| Conditions | Comprehensive literature and database search conducted on May 4, 2026 |
Why This Matters
Without quantitative biological data, no evidence-based claim of differentiation from any analog can be made; procurement decisions must rely on the compound's structural uniqueness and the user's independent experimental validation.
- [1] PubChem. Compound Summary: CID 121211729 (Patent and BioAssay linkage). https://pubchem.ncbi.nlm.nih.gov/compound/121211729 (accessed 2026-05-04). View Source
- [2] Beck, H. P. et al. (Amgen Inc., Teijin Pharma Ltd.). Pyrazole Amide Derivative. U.S. Patent Application Publication US 2015/0266824 A1, September 24, 2015. View Source
